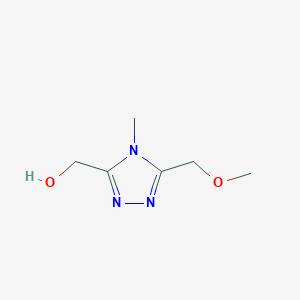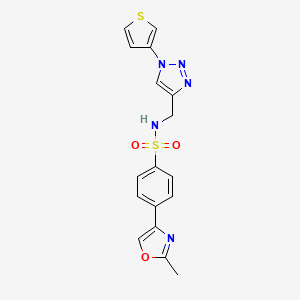
(5-(methoxymethyl)-4-methyl-4H-1,2,4-triazol-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-(methoxymethyl)-4-methyl-4H-1,2,4-triazol-3-yl)methanol is a chemical compound that belongs to the class of triazole compounds. It has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
Antibacterial Activity
A study by Ирадян et al. (2014) synthesized derivatives of 1H-1,2,4-triazole-3-thiols and investigated their antibacterial properties. This research highlights the potential application of (5-(methoxymethyl)-4-methyl-4H-1,2,4-triazol-3-yl)methanol in the field of antibacterial agents (Ирадян et al., 2014).
Synthesis and Characterization
Ghassemzadeh et al. (2005) conducted a study on the synthesis and characterization of new 1,2,4‐Triazole based Schiff‐bases and their Copper(I) Complexes. This research provides insights into the synthesis processes and structural properties of triazole derivatives, which include compounds like (5-(methoxymethyl)-4-methyl-4H-1,2,4-triazol-3-yl)methanol (Ghassemzadeh et al., 2005).
Lipase and α-Glucosidase Inhibition
Bekircan et al. (2015) explored the synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and their inhibition effects on lipase and α-glucosidase. This study suggests a potential application in metabolic regulation and therapeutic agents (Bekircan et al., 2015).
Herbicide Intermediate
Research by Zhang Yong et al. (2009) focused on the synthesis of an intermediate for the herbicide flucarbuzon, highlighting the role of triazole derivatives in agricultural chemical development (Zhang Yong et al., 2009).
Catalytic Applications
A study by Moreno-Fuquen et al. (2019) developed a catalyst- and solvent-free method for synthesizing benzamide derivatives using 1H-1,2,4-triazole. This indicates the potential of triazole derivatives in catalysis and organic synthesis (Moreno-Fuquen et al., 2019).
Corrosion Inhibition
Yadav et al. (2013) investigated the corrosion inhibition performance of benzimidazole derivatives, including 1,2,4-triazole compounds, for mild steel in HCl, suggesting applications in material protection and preservation (Yadav et al., 2013).
properties
IUPAC Name |
[5-(methoxymethyl)-4-methyl-1,2,4-triazol-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c1-9-5(3-10)7-8-6(9)4-11-2/h10H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQCBGRDGRKHMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1COC)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(methoxymethyl)-4-methyl-4H-1,2,4-triazol-3-yl)methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-phenylpiperazine-1-carboxamide](/img/structure/B2355511.png)
![Methyl 4-[(2,4,8,8-tetraoxo-8lambda6-thia-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzoate](/img/structure/B2355512.png)
![Cyclopropyl-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2355513.png)




![2-(4-quinoxalin-2-ylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2355522.png)
![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2355525.png)

![2-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2355529.png)
![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2355531.png)

